2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a unique structure combining a pyridine ring, a cyclopenta[d]pyrimidine core, and a phenylacetamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell function, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
2-Thio-containing pyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and are known for their diverse biological activities.
Uniqueness
2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)-N-PHENYLACETAMIDE is unique due to its combination of a pyridine ring, a cyclopenta[d]pyrimidine core, and a phenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O2S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C21H20N4O2S/c26-19(23-16-7-2-1-3-8-16)14-28-20-17-9-4-10-18(17)25(21(27)24-20)13-15-6-5-11-22-12-15/h1-3,5-8,11-12H,4,9-10,13-14H2,(H,23,26) |
InChI Key |
RYCSYOBVCDXZDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC=C3)CC4=CN=CC=C4 |
Origin of Product |
United States |
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